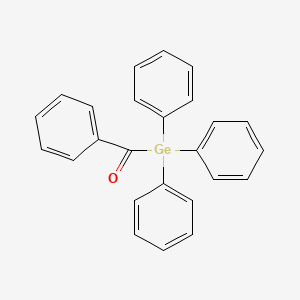
Phenyl(triphenylgermyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(triphenylgermyl)methanone is an organogermanium compound characterized by the presence of a phenyl group attached to a triphenylgermyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Phenyl(triphenylgermyl)methanone can be synthesized through a Grignard reaction involving phenylmagnesium bromide and triphenylgermyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of triphenylgermyl chloride to the phenylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
化学反応の分析
Types of Reactions
Phenyl(triphenylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming phenyl(triphenylgermyl)methanol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Germanium dioxide and other oxidized products.
Reduction: Phenyl(triphenylgermyl)methanol.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Phenyl(triphenylgermyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of phenyl(triphenylgermyl)methanone involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
類似化合物との比較
Similar Compounds
- Phenyl(trimethylgermyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Furan-2-yl(phenyl)methanone
Uniqueness
Phenyl(triphenylgermyl)methanone is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties compared to other similar compounds
特性
CAS番号 |
4639-86-5 |
|---|---|
分子式 |
C25H20GeO |
分子量 |
409.1 g/mol |
IUPAC名 |
phenyl(triphenylgermyl)methanone |
InChI |
InChI=1S/C25H20GeO/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
DHELAFHAVWUFMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


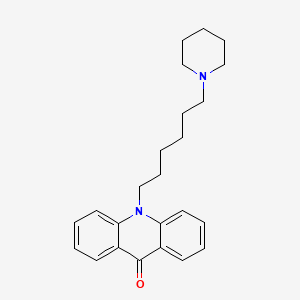
![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
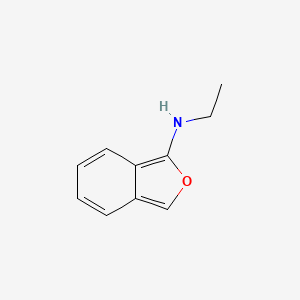
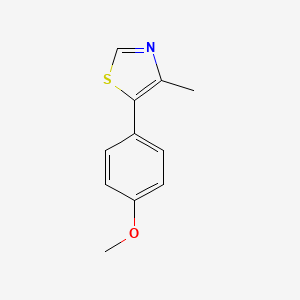

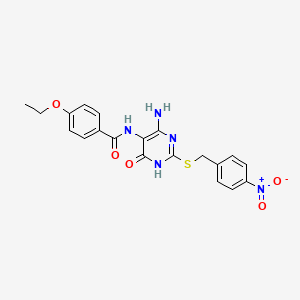
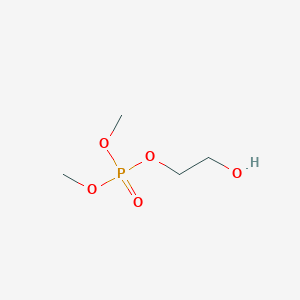
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)




